molecular formula C16H10N2S2 B12184709 Thiazolo[4,5-d]thiazole, 2,5-diphenyl- CAS No. 6970-88-3

Thiazolo[4,5-d]thiazole, 2,5-diphenyl-

Cat. No.: B12184709
CAS No.: 6970-88-3
M. Wt: 294.4 g/mol
InChI Key: IWRRXBXFDWPBBE-UHFFFAOYSA-N
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Description

Thiazolo[4,5-d]thiazole, 2,5-diphenyl- is an organic heterocyclic compound known for its unique structural and electronic properties. This compound belongs to the thiazolothiazole family, which is characterized by a fused bicyclic system containing sulfur and nitrogen atoms. The presence of phenyl groups at the 2 and 5 positions enhances its stability and electronic characteristics, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo[4,5-d]thiazole, 2,5-diphenyl- typically involves the cyclization of appropriate precursors. One common method is the Jacobsen cyclization of thioamide to the corresponding thiazolothiazole. This reaction is carried out using aqueous potassium ferricyanide as an oxidant . Another method involves the chlorination of ethyl isothiocyanatoacetate, followed by dehydrohalogenation to form the diethyl 2,5-dicarboxylate, which is then saponified and decarboxylated to yield the desired compound .

Industrial Production Methods

Industrial production of Thiazolo[4,5-d]thiazole, 2,5-diphenyl- often involves scalable synthetic procedures that ensure high yield and purity. The use of dichloroethylamides and aryl isothiocyanates in the presence of Lawesson’s reagent has been reported to produce 2,5-disubstituted thiazolothiazoles efficiently .

Properties

CAS No.

6970-88-3

Molecular Formula

C16H10N2S2

Molecular Weight

294.4 g/mol

IUPAC Name

2,5-diphenyl-[1,3]thiazolo[4,5-d][1,3]thiazole

InChI

InChI=1S/C16H10N2S2/c1-3-7-11(8-4-1)14-17-13-16(19-14)20-15(18-13)12-9-5-2-6-10-12/h1-10H

InChI Key

IWRRXBXFDWPBBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)SC(=N3)C4=CC=CC=C4

Origin of Product

United States

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